6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione
Overview
Description
6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4’-imidazolidine]-2’,5’-dione is a chemical compound with the CAS Number: 69300-50-1 . It has a molecular weight of 222.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O2S/c13-8-10(12-9(14)11-8)4-1-2-7-6(10)3-5-15-7/h3,5H,1-2,4H2,(H2,11,12,13,14) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 222.27 .Scientific Research Applications
Synthesis and Derivatives
- Novel Compound Synthesis: Two novel compounds, including variants of the 6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione, were synthesized, demonstrating the potential for creating new compounds in pharmaceutical and chemical research (Marinov et al., 2014).
- Spirocyclopropane Compounds: Research on spirocyclopropane compounds, which are related to the 6,7-Dihydro-5H-spiro compound, highlights their potential applications in organic chemistry and drug synthesis (Kawada et al., 1986).
Polymer and Material Science
- Polymer Research: Studies on polymers based on derivatives of 6,7-Dihydro-5H-spiro compounds revealed improved thermal stability and potential for advanced material applications (Kaczmarek et al., 2012).
Chemical Structure Analysis
- Crystal Structure Analysis: Research focused on understanding the crystal structure of related spiro compounds offers insights into their chemical properties, which is crucial for their application in various scientific fields (Feng Ya, 1997).
Intermediate in Drug Synthesis
- Drug Intermediate: The compound has been used as an intermediate in the synthesis of Fidarestat, highlighting its role in pharmaceutical manufacturing (Chen et al., 2010).
Synthesis of Heterocycles
- Heterocyclic Chemistry: The compound is involved in the synthesis of novel spiropyrrolidines, indicating its importance in the field of heterocyclic chemistry, which is significant for drug discovery and development (Verma et al., 2009).
Biosynthetic Research
- Biosynthetic Studies: Research on spiroketals related to the 6,7-Dihydro-5H-spiro compound provides evidence for biosynthetic hypotheses involving Diels-Alder reaction cascades, which are key in understanding natural product synthesis (Liu et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to target the estrogen receptor alpha (erα) in cancer cells .
Mode of Action
Compounds with similar structures have been reported to act as selective estrogen receptor degraders (serds), which work by binding to erα and promoting its degradation, thereby shutting down erα signaling in tumor cells .
Biochemical Pathways
Serds generally affect the estrogen signaling pathway, which plays a crucial role in the growth and development of certain types of cancer .
Result of Action
Serds generally result in the inhibition of tumor growth in cancers that are dependent on estrogen signaling .
Properties
IUPAC Name |
spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-8-10(12-9(14)11-8)4-1-2-7-6(10)3-5-15-7/h3,5H,1-2,4H2,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFRYKWJIHQOFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C3(C1)C(=O)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397637 | |
Record name | spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69300-50-1 | |
Record name | spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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